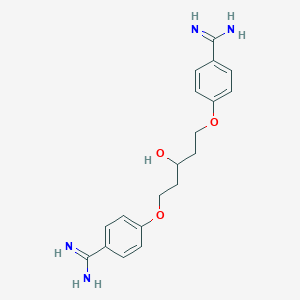

1,5-Bis(4-amidinophenoxy)-3-pentanol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related bis(phenoxy) compounds involves multi-step reactions, starting with the preparation of a bis(nitrophenoxy) compound, followed by reduction to a bis(aminophenoxy) compound, and subsequent reactions to form the desired product . For example, the synthesis of new poly(amide-imide)s is achieved through polycondensation reactions of diacid with different derivatives . Similarly, the synthesis of 1,5-bis(acetoxymethyl)tricyclo[2.1.0.02,5]pentan-3-one involves a dirhodium tetra-acetate-catalyzed intramolecular addition .

Molecular Structure Analysis

The molecular structure of bis(phenoxy) compounds and their derivatives can be complex, with the potential for various intermolecular interactions. For instance, the solid-state structure of 1,5-bis(4-cyano-2,6-dimethoxyphenoxy)alkanes was studied using 13C CP/MAS NMR and X-ray diffraction, revealing a complicated network of intermolecular interactions . The crystal structure of 3-(4-Fluorophenyl)-1,5-bis(pyridyl)-1,5-pentanedione shows that the phenyl and pyridine rings are almost perpendicular to each other .

Chemical Reactions Analysis

The chemical reactions involving bis(phenoxy) compounds can be diverse. For example, the synthesis of 2,4-bis[(2,6-diisopropylphenyl)imino]-3-methylpentan-3-ol involves a chemoselective addition to the C=O bond, followed by hydrolysis . The myolytic activity of derivatives from 1,5-bis-(3,4-methylendioxyphenyl)-n.pentane indicates potential biological reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(phenoxy) compounds and their derivatives are characterized by various analytical techniques. The poly(amide-imide)s derived from bis(phenoxy)phthalide-containing compounds exhibit high thermal stability, with glass transition temperatures ranging from 237-292°C and 10% weight loss temperatures above 500°C in nitrogen . Solubility tests, viscosity measurements, and spectroscopic analyses such as FT-IR are commonly used to characterize these materials .

Wissenschaftliche Forschungsanwendungen

Metabolism Studies

1,5-Bis(4-amidinophenoxy)-3-pentanol has been extensively studied in the context of its metabolism. Research shows that it is a primary metabolite of pentamidine in rats, with its metabolism involving liver microsomes and resulting in various metabolites such as 5-(4'-amidinophenoxy)pentanoic acid and 5-(4'-amidinophenoxy)-1-pentanol (Berger et al., 1992). This drug undergoes hydroxylation, producing major microsomal metabolites, indicating the involvement of cytochromes P-450 in its metabolism (Berger et al., 1991).

Electrochemical DNA Biosensor Testing

1,5-Bis(4-amidinophenoxy)-3-pentanol has been evaluated in electrochemical DNA-based biosensors to understand its interaction with the DNA double helix. This research is crucial in examining the efficacy of chemical compounds in DNA binding, with implications for their use in chemotherapeutics (Szpakowska et al., 2006).

Evaluation in Pneumocystis carinii Pneumonia Treatment

Analogs of 1,5-Bis(4-amidinophenoxy)-3-pentanol have been synthesized and tested against rat models of Pneumocystis carinii pneumonia (PCP). These studies are vital for developing new treatment strategies for PCP and assessing the efficacy of various analog compounds (Tidwell et al., 1990).

Mass Spectrometry Analysis in Parasitic Infections

The mass spectrometry analysis of pentamidine and its metabolites, including 1,5-Bis(4-amidinophenoxy)-3-pentanol, provides insight into their structural characteristics. This research is significant for understanding the treatment of various parasitic infections (Breemen et al., 1995).

Development of New Generations of Diamidines

Studies on 1,5-Bis(4-amidinophenoxy)-3-pentanol analogs have contributed to the development of new diamidines for treating infections like malaria and leishmaniasis. This research is crucial for addressing diseases prevalent in underdeveloped regions and overlaps with HIV (Porcheddu et al., 2012).

Binding Affinity Studies

1,5-Bis(4-amidinophenoxy)-3-pentanol has been studied for its binding affinity to imidazoline I2 sites, which may relate to its clinical toxicity. Understanding this binding affinity is key to developing safer and more effective treatments for Pneumocystis carinii pneumonia (Wood et al., 1998).

Eigenschaften

IUPAC Name |

4-[5-(4-carbamimidoylphenoxy)-3-hydroxypentoxy]benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3/c20-18(21)13-1-5-16(6-2-13)25-11-9-15(24)10-12-26-17-7-3-14(4-8-17)19(22)23/h1-8,15,24H,9-12H2,(H3,20,21)(H3,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRGIVAJLHKJOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)OCCC(CCOC2=CC=C(C=C2)C(=N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901156851 | |

| Record name | 4,4′-[(3-Hydroxy-1,5-pentanediyl)bis(oxy)]bis[benzenecarboximidamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901156851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Bis(4-amidinophenoxy)-3-pentanol | |

CAS RN |

133991-33-0 | |

| Record name | 4,4′-[(3-Hydroxy-1,5-pentanediyl)bis(oxy)]bis[benzenecarboximidamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133991-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4′-[(3-Hydroxy-1,5-pentanediyl)bis(oxy)]bis[benzenecarboximidamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901156851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

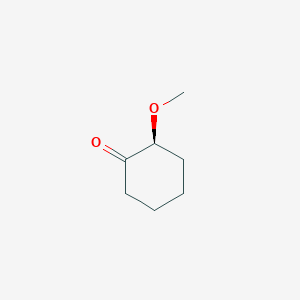

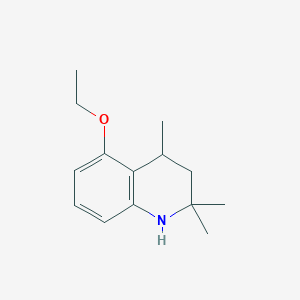

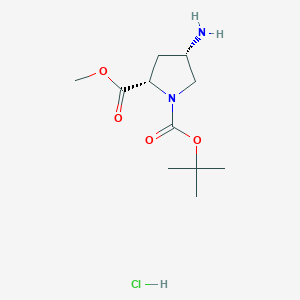

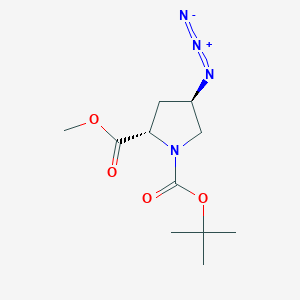

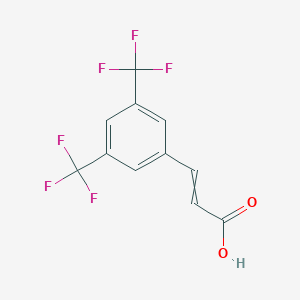

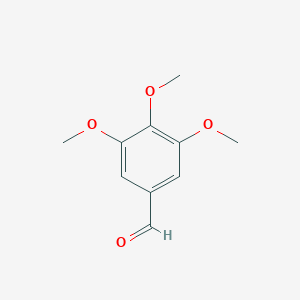

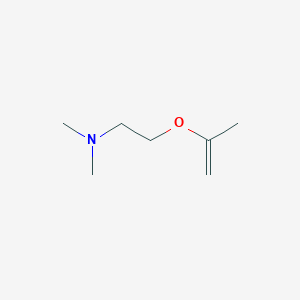

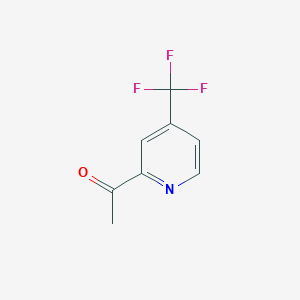

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

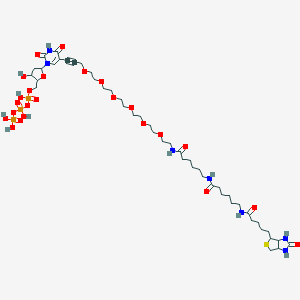

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one](/img/structure/B134004.png)

![Sodium;2-[(2S,3R,4E,6E,10E,12S)-13-(4-fluorophenoxy)-2,3,12-trihydroxytrideca-4,6,10-trien-8-ynoxy]acetate](/img/structure/B134020.png)

![[(2S,3R,4S,5R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B134024.png)